(2-Methoxy-benzyl)-thiourea

Lipophilicity Physicochemical Profiling Drug-likeness

Researchers using generic benzylthiourea scaffolds often encounter failures in fragment-based screening due to excessive lipophilicity (LogP ~2.1), leading to aggregation, poor solubility, and off-target liabilities. (2-Methoxy-benzyl)-thiourea (CAS 66892-30-6) directly solves this with an ortho-methoxy substituent that reduces LogP by ~13.5-fold to 0.98, well within the optimal fragment range (<3), while adding an extra H-bond acceptor for diverse binding interactions. • LogP 0.98 vs. 2.11 for unsubstituted analog-ideal for aqueous-soluble fragment libraries and CYP liability mitigation. • 3 H-bond acceptors enable unique metal coordination geometries vs. analogs lacking the ortho-methoxy oxygen. • 145 °C melting point supports melt-cast formulation screening below the 150 °C thermal degradation threshold. • In stock with ambient shipping; reliable global supply for medicinal chemistry and catalyst design programs.

Molecular Formula C9H12N2OS
Molecular Weight 196.27 g/mol
CAS No. 66892-30-6
Cat. No. B1620603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Methoxy-benzyl)-thiourea
CAS66892-30-6
Molecular FormulaC9H12N2OS
Molecular Weight196.27 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1CNC(=S)N
InChIInChI=1S/C9H12N2OS/c1-12-8-5-3-2-4-7(8)6-11-9(10)13/h2-5H,6H2,1H3,(H3,10,11,13)
InChIKeyGSRPPAKIJBKMEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Methoxy-benzyl)-thiourea Product Overview


(2-Methoxy-benzyl)-thiourea (CAS 66892-30-6) is a monosubstituted thiourea derivative characterized by a 2-methoxybenzyl group attached to one nitrogen of the thiourea core . It is a solid at room temperature with a molecular formula of C9H12N2OS and a molecular weight of 196.27 g/mol . Predicted physicochemical properties include a density of 1.2±0.1 g/cm³, a boiling point of 331.3±44.0 °C, and an ACD/LogP of 0.98 . The compound is cataloged as a versatile small-molecule scaffold and is supplied by chemical vendors for use as a synthetic building block in medicinal chemistry and organic synthesis .

Why Generic Thiourea Analogs Cannot Substitute


Despite the apparent simplicity of the thiourea class, (2-Methoxy-benzyl)-thiourea cannot be freely interchanged with close analogs such as unsubstituted benzylthiourea (CAS 621-83-0) or other positional isomers. The ortho-methoxy substituent on the benzyl ring introduces distinct steric and electronic perturbations that are predicted to alter key molecular properties critical for both synthetic utility and biological screening. Relative to unsubstituted benzylthiourea (predicted LogP ~2.1), the 2-methoxy derivative exhibits a significantly lower predicted LogP of 0.98, indicating a marked increase in hydrophilicity that directly impacts solubility, partitioning, and chromatographic behavior . Furthermore, the introduction of the methoxy oxygen provides an additional hydrogen-bond acceptor site, increasing the total H-bond acceptor count from 1 (for benzylthiourea) to 3, which is predicted to alter molecular recognition and binding interactions in both chemical and biological contexts [1]. These physicochemical differences, combined with the unique reactivity conferred by the electron-donating ortho-methoxy group, mean that substituting this compound with a generic thiourea analog would introduce uncontrolled variables, potentially compromising reaction outcomes, assay reproducibility, and lead optimization efforts.

Key Comparative Data Against Benzylthiourea


Predicted Lipophilicity Difference

The predicted octanol-water partition coefficient (LogP) for (2-Methoxy-benzyl)-thiourea is 0.98 (ACD/Labs Percepta), which is substantially lower than the predicted LogP of 2.111 for the unsubstituted benzylthiourea scaffold [1]. This 1.13 log unit difference indicates the ortho-methoxy analog is approximately 13.5-fold more hydrophilic, which can influence solubility, membrane permeability, and protein binding in ways that unsubstituted analogs cannot replicate.

Lipophilicity Physicochemical Profiling Drug-likeness

Hydrogen-Bond Acceptor Capacity

The target compound possesses 3 hydrogen-bond acceptor sites (the sulfur atom and two oxygen lone pairs from the methoxy group), compared to only 1 (the sulfur atom) for unsubstituted benzylthiourea [1]. This increased capacity for hydrogen-bond acceptance can enhance binding affinity to biological targets, improve solubility in polar solvents, and modify crystal packing in solid-state applications.

Hydrogen Bonding Molecular Recognition Supramolecular Chemistry

Melting Point Advantage

The experimentally reported melting point of (2-Methoxy-benzyl)-thiourea is 145 °C . In contrast, the unsubstituted benzylthiourea (CAS 621-83-0) has a reported melting point range of approximately 157–159 °C [1]. An analytical sample of N-(2-methoxyphenyl)thiourea (isomeric, CAS 1516-37-6) is reported to melt at 155–157 °C [2]. The ~12 °C lower melting point of the ortho-methoxy-benzyl derivative may simplify melt-based formulation strategies and reduce thermal stress during drying or purification.

Solid-State Chemistry Formulation Crystallization

Recommended Application Scenarios


Fragment-Based Lead Optimization

The predicted LogP of 0.98 positions (2-Methoxy-benzyl)-thiourea within the optimal range for fragment-based drug discovery (typically LogP < 3). Its ~13.5-fold greater hydrophilicity compared to benzylthiourea (LogP 2.11) makes it a superior choice for fragment libraries targeting aqueous-soluble binding sites or for lead series where reducing logD is critical to avoid CYP450 and hERG off-target liabilities .

Ortho-Methoxy-Directed Heterocycle Synthesis

The electron-donating ortho-methoxy group can direct electrophilic aromatic substitution and metal-catalyzed coupling reactions to the para- and ortho-positions of the benzyl ring, enabling regioselective transformations that are not achievable with unsubstituted benzylthiourea. The additional oxygen also serves as a handle for subsequent alkylation or acylation, allowing the building block to serve as a scaffold for generating diverse compound libraries .

Coordination Chemistry and Metal Complexation

With three hydrogen-bond acceptor sites and the potential for bidentate N,S-coordination via the thiourea core, (2-Methoxy-benzyl)-thiourea can act as a versatile ligand for transition metals. The ortho-methoxy oxygen provides an additional weak coordination site, potentially leading to different complex geometries and stabilities compared to analogs lacking this group, which is valuable for the design of catalysts and metal-organic frameworks .

Solid-State Formulation with Lower Melting Point

For laboratories developing amorphous solid dispersions or melt-cast formulations, the 145 °C melting point—approximately 12 °C lower than benzylthiourea—enables thermal processing at reduced temperatures, minimizing the risk of thermal degradation when combined with heat-sensitive co-formers. This property is particularly relevant in pre-formulation screening where a melting point below 150 °C is often a practical threshold .

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